2-(Aminomethyl)-3-chloronaphthalene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10ClN |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
(3-chloronaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H10ClN/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6H,7,13H2 |
InChI Key |
DVKSFMMJVYGVOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CN)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Aminomethyl 3 Chloronaphthalene and Analogues
Regioselective Synthesis Strategies
Regioselective synthesis is paramount in constructing precisely substituted naphthalenes, as the reactivity of the naphthalene (B1677914) ring can lead to mixtures of isomers. Strategies are often devised based on the order of functional group introduction and the directing effects of existing substituents.
Introduction of Aminomethyl Group onto Chloronaphthalene Scaffolds
One of the most direct conceptual routes to 2-(aminomethyl)-3-chloronaphthalene involves the introduction of an aminomethyl group onto a pre-existing chloronaphthalene framework. This approach hinges on the availability of a suitable 3-chloronaphthalene precursor bearing a functional group at the C2 position that can be converted into an aminomethyl group.
A viable precursor for this strategy is 3-chloro-2-naphthaldehyde . The aldehyde functionality provides a direct handle for conversion to the aminomethyl group via reductive amination. wikipedia.orglibretexts.org This two-step, one-pot process involves the initial reaction of the aldehyde with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to form an intermediate imine. The subsequent in-situ reduction of the imine yields the desired primary amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices, each offering different levels of reactivity and selectivity. commonorganicchemistry.com
Another key precursor is 3-chloro-2-naphthalenecarbonitrile . The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This method offers a reliable pathway to the aminomethyl group. The synthesis of β-naphthonitrile (2-naphthalenecarbonitrile) is well-established, and modern catalytic methods can be applied for its subsequent chlorination. orgsyn.org
The following table summarizes typical conditions for these transformations, derived from general procedures for analogous substrates.
| Precursor | Transformation | Reagents & Conditions | Product |
| 3-Chloro-2-naphthaldehyde | Reductive Amination | 1. NH₃ or NH₄Cl, Methanol2. NaBH₄ or H₂, Pd/C | This compound |
| 3-Chloro-2-naphthalenecarbonitrile | Nitrile Reduction | 1. LiAlH₄, THF or Diethyl Ether2. H₂O workup | This compound |
Table 1: Illustrative methods for introducing an aminomethyl group onto a C2-functionalized 3-chloronaphthalene scaffold.
Directed Chlorination of Aminomethylnaphthalene Precursors
An alternative regioselective strategy involves reversing the order of functionalization: chlorination of an aminomethylnaphthalene precursor. Standard electrophilic chlorination of naphthalene typically yields a mixture of α-substituted (C1, C4, C5, C8) products and is not selective for the C3 position. youtube.com Therefore, to achieve the desired 2,3-substitution pattern, a directing group at the C2 position is required to guide the electrophile to the adjacent C3 position.
The aminomethyl group itself, particularly when protected, or a precursor functional group like a carboxylic acid or nitrile, can serve as a directing group in metal-catalyzed C-H activation/halogenation reactions. Palladium-catalyzed ortho-halogenation of arylnitriles using the cyano group as a directing group has been demonstrated to be highly effective. organic-chemistry.org This methodology can be applied to 2-naphthalenecarbonitrile , where a palladium catalyst, in conjunction with a suitable chlorine source (e.g., N-chlorosuccinimide, NCS), can facilitate selective chlorination at the C3 position.
Similarly, the carboxyl group of 3-aminomethyl-2-naphthoic acid or its protected form could direct ortho-chlorination. Palladium-catalyzed C-H functionalization reactions of naphthoic acids have been shown to proceed selectively at the adjacent positions. acs.org Once the 3-chloro-2-naphthoic acid derivative is obtained, it can be converted to the target aminomethyl compound through standard functional group interconversions, such as Curtius, Hofmann, or Schmidt rearrangement, followed by reduction.
Multi-Step Conversions and Tandem Reactions
The synthesis of complex molecules like this compound often necessitates multi-step sequences that build upon the foundational chemistry of the naphthalene core.
Stepwise Functionalization of Naphthalene Core
A logical and controllable approach involves the stepwise functionalization of the basic naphthalene molecule. Given the challenges of direct substitution, a common strategy is to first install a functional group that allows for subsequent, regioselective modifications.
A representative synthetic sequence could be:
Nitrile Introduction: Start with naphthalene and introduce a cyano group at the C2 position to form 2-naphthalenecarbonitrile. This can be achieved from 2-bromonaphthalene (B93597) via cyanation or from 2-naphthol.
Directed Chlorination: As described in section 2.1.2, utilize the C2-cyano group to direct chlorination to the C3 position using a palladium-catalyzed C-H activation strategy to yield 3-chloro-2-naphthalenecarbonitrile. organic-chemistry.org
Reduction: Reduce the nitrile group of 3-chloro-2-naphthalenecarbonitrile to the aminomethyl group using a potent hydride reagent like LiAlH₄.
This stepwise approach provides excellent control over the regiochemistry at each stage, ensuring the final product has the desired 2,3-disubstitution pattern.
Convergent Synthesis Approaches to Complex Naphthalene Systems
Convergent synthesis aims to construct complex molecules by first preparing separate fragments and then joining them together. This can be more efficient than a linear, stepwise approach. For substituted naphthalenes, this often involves building the naphthalene ring system from simpler acyclic or monocyclic precursors that already contain the desired functional groups or their precursors.
Methods such as [4+2] cycloaddition (Diels-Alder) reactions are powerful tools for constructing the naphthalene skeleton. For instance, a suitably substituted diene could react with a dienophile to form the core, although crafting the specific precursors for this compound can be complex.
More modern approaches involve transition metal-catalyzed annulation reactions. For example, the palladium-catalyzed reaction of o-bromobenzaldehydes with internal alkynes can generate substituted naphthalenes. While a direct application to the target molecule is not straightforward, these methods highlight the potential for convergent strategies in naphthalene synthesis. researchgate.net Electrophilic cyclization of specifically designed arene-containing propargylic alcohols can also yield substituted naphthalenes under mild conditions, offering another potential convergent route. nih.gov
Catalytic Approaches in Aminomethyl Chloronaphthalene Synthesis
Modern organic synthesis relies heavily on catalytic methods to improve efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its analogues benefits significantly from such approaches.
Palladium catalysis is particularly prominent. As mentioned previously, Pd-catalyzed C-H activation is a key technology for the regioselective chlorination of naphthalene precursors like 2-naphthalenecarbonitrile or 2-naphthoic acid. organic-chemistry.orgacs.org This avoids the poor selectivity of traditional electrophilic aromatic substitution.
Furthermore, palladium catalysts are instrumental in cross-coupling reactions that can form the C-C or C-N bonds necessary for introducing the aminomethyl group or its precursors. For example, the amination of a hypothetical 2-(chloromethyl)-3-chloronaphthalene with various amines can be achieved using a palladium catalyst, offering a direct route to N-substituted analogues. nih.govresearchgate.net
The following table provides examples of catalytic reactions relevant to the synthesis of the target compound's scaffold.
| Reaction Type | Substrate Example | Catalyst System | Product Type |
| Directed C-H Chlorination | Arylnitrile | Pd(OAc)₂, Additive (e.g., PTSA), NCS | ortho-Chloroarylnitrile |
| C-H Amination | 2-Aryl Chloromethylbenzene | Pd(acac)₂, Phosphine (B1218219) Ligand, Base | para-C-H Aminated Product |
| C-N Cross-Coupling | Chloromethylnaphthalene | Pd(PPh₃)₄, Amine, Base | Naphthylmethylamine |
Table 2: Examples of relevant catalytic approaches in the synthesis of functionalized naphthalenes.
These catalytic methods represent the forefront of synthetic chemistry, enabling the construction of complex naphthalene derivatives with a level of precision and efficiency that was previously unattainable.
Transition Metal-Mediated Coupling Reactions
Transition metal catalysis represents a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. thieme-connect.comacs.org The synthesis of substituted naphthalenes, including this compound, can be effectively achieved through various cross-coupling strategies.
A plausible and efficient route involves the use of palladium, nickel, or rhodium catalysts to couple appropriate precursors. acs.orgacs.orgresearchgate.net For instance, a Suzuki-Miyaura coupling could be employed, which is renowned for its functional group tolerance and mild reaction conditions. acs.org A strategy could involve the coupling of a boronic acid derivative of naphthalene with a suitable coupling partner.
Rhodium-catalyzed oxidative coupling reactions also present a viable method for creating highly substituted naphthalene systems. These reactions can proceed by coupling arylboronic acids with alkynes in the presence of a copper-air oxidant system, leading to the desired annulated products. acs.org Another advanced approach is the use of iron-catalyzed cross-dehydrogenative coupling (CDC) reactions, which can form new carbon-carbon bonds under specific ligand control. nih.gov
A general catalytic cycle for these cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For example, palladium-catalyzed reactions often employ phosphine ligands to facilitate the catalytic cycle. acs.org
Organocatalytic and Biocatalytic Pathways
In the quest for more sustainable and enantioselective synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-based catalysis.
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of analogues, an organocatalytic asymmetric chlorinative dearomatization of naphthols could be a key step, providing a route to chiral naphthalenones containing a chlorine atom. rsc.org This method is noted for its mild conditions and high enantioselectivity. rsc.org While not a direct route to the target compound, subsequent functionalization of the resulting chiral intermediates could lead to the desired product.
Biocatalysis leverages enzymes to perform chemical reactions with high specificity and under environmentally benign conditions. capes.gov.brresearchgate.net For the introduction of the amino group, enzymes such as transaminases are of particular interest. researchgate.netfrontiersin.org These enzymes can transfer an amino group from a donor molecule to a ketone or aldehyde acceptor, often with excellent stereoselectivity. researchgate.net A potential biocatalytic route could involve the enzymatic amination of a suitable naphthalene precursor containing a carbonyl group. Peroxygenases have also been shown to catalyze the epoxidation of naphthalene, creating reactive intermediates that can be opened by nucleophiles to form various trans-disubstituted derivatives. acs.orgnih.gov
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction parameters is critical for maximizing product yield and purity while minimizing reaction times and by-products. Key factors include the choice of solvent, reaction temperature, and the specifics of the catalytic system.
Solvent Effects and Temperature Control
The choice of solvent can significantly influence reaction rates and selectivity. acs.orgoup.com For instance, in Friedel-Crafts acylation reactions on naphthalene, the use of a bulkier solvent like nitrobenzene (B124822) can favor the formation of the 2-substituted product over the 1-substituted product. youtube.com Similarly, the polarity and coordinating ability of the solvent can affect the stability of catalytic intermediates and transition states in metal-catalyzed coupling reactions.
Temperature is another critical parameter that can dictate the regiochemical outcome of a reaction. A classic example is the sulfonation of naphthalene, where lower temperatures (e.g., 80°C) favor the formation of the kinetically controlled 1-naphthalenesulfonic acid, while higher temperatures (e.g., 160°C) lead to the thermodynamically more stable 2-naphthalenesulfonic acid. youtube.comsciencemadness.org This principle of kinetic versus thermodynamic control is a key consideration in the regioselective synthesis of naphthalene derivatives. sciencemadness.org
Catalyst Loading and Ligand Design
Ligand design plays a pivotal role in controlling the reactivity and selectivity of transition metal catalysts. acs.org Chiral ligands, for example, are essential for enantioselective cross-coupling reactions. acs.org The steric and electronic properties of the ligand can influence the stability of the catalyst, the rate of oxidative addition, and the selectivity of reductive elimination. For instance, the development of chiral bis-hydrazone ligands has enabled enantioselective aryl-aryl cross-coupling reactions. acs.org Similarly, the use of tert-butylamine (B42293) as a bifunctional additive, acting as both a base and a ligand, has been shown to be effective in nickel-catalyzed photoredox reactions. chemrxiv.org
Sustainable Synthesis Protocols
The principles of green chemistry aim to design chemical processes that minimize environmental impact. nih.gov This includes using less hazardous chemicals, employing renewable feedstocks, and designing energy-efficient processes. nih.gov
For the synthesis of naphthalene derivatives, several greener approaches have been developed. One strategy is the use of water as a reaction solvent, which is non-toxic and abundant. Hydrothermal synthesis, for example, has been successfully used to prepare high-purity naphthalene bisimides by condensing the corresponding bisanhydride with monoamines in water, avoiding the need for organic solvents and catalysts. rsc.org
Photochemical methods offer another sustainable alternative, often allowing reactions to proceed at room temperature without the need for harsh reagents. rsc.org For instance, naphthalene monoimide has been used as a photocatalyst in dehydrogenation reactions under visible light. rsc.org Microwave-assisted synthesis under solvent-free conditions is another powerful green chemistry technique that can significantly reduce reaction times and improve energy efficiency. arabjchem.org
Chemical Reactivity and Mechanistic Investigations of 2 Aminomethyl 3 Chloronaphthalene
Reactivity of the Aminomethyl Moiety
The aminomethyl group (-CH₂NH₂) is a primary amine attached to the naphthalene (B1677914) ring via a methylene (B1212753) bridge. This structure imparts significant nucleophilic character and allows for a variety of reactions typical of primary amines.
Nucleophilic Characteristics of the Amine
The nitrogen atom of the aminomethyl group possesses a lone pair of electrons, making it a potent nucleophile. The reactivity of this amine is influenced by several factors. The methylene spacer between the naphthalene ring and the amino group mitigates the direct electronic influence of the aromatic system on the nitrogen's basicity and nucleophilicity, making it behave more like a typical primary alkylamine.
The nucleophilicity of amines is a well-established chemical principle. Generally, primary amines are effective nucleophiles in a variety of reactions. The reactivity can be further influenced by the solvent, with polar aprotic solvents often enhancing nucleophilicity compared to protic solvents due to differences in solvation of the nucleophile.
Condensation and Cyclization Reactions Involving the Amino Group
The primary amine of 2-(Aminomethyl)-3-chloronaphthalene is a key functional group for condensation and cyclization reactions. These reactions are fundamental in organic synthesis for the construction of more complex molecular architectures, including heterocyclic systems.
For instance, primary amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These imine intermediates can then participate in further transformations.
Cyclization reactions are also a prominent feature of aminomethylnaphthalene derivatives. Intramolecular or intermolecular reactions can lead to the formation of new ring systems. For example, reaction with appropriate bifunctional reagents can lead to the formation of heterocyclic rings fused to the naphthalene system. The specific products of these reactions are highly dependent on the nature of the reacting partner and the reaction conditions employed.
Reactions with Electrophilic Reagents
As a strong nucleophile, the amino group of this compound readily reacts with a wide array of electrophilic reagents. These reactions typically involve the formation of a new bond at the nitrogen atom.
Common reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, or even quaternary ammonium (B1175870) salts, although controlling the degree of alkylation can be challenging.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
The kinetics of such nucleophilic substitution reactions have been studied for related compounds. For example, the reaction of 1-chloromethylnaphthalene with anilines follows second-order kinetics, indicative of an Sₙ2 mechanism ias.ac.in. It is reasonable to expect that the aminomethyl group in this compound would exhibit similar reactivity towards electrophiles.
Reactivity of the Chlorinated Naphthalene Ring System
Nucleophilic Aromatic Substitution at the Chlorine Position
The chlorine atom at the 3-position of the naphthalene ring is generally unreactive towards nucleophilic aromatic substitution (SₙAr) under standard conditions. The carbon-chlorine bond in aryl chlorides is strong, and the direct displacement of the chloride ion is energetically unfavorable.
However, SₙAr can be facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the chlorine atom. In the case of this compound, the aminomethyl group is an activating group, which does not promote SₙAr at the adjacent chlorine atom. Therefore, harsh reaction conditions, such as high temperatures and pressures, or the use of specific catalysts would likely be required to achieve substitution at this position.
Studies on related systems, such as the reactions of 1-dialkylamino-2,4-dinitronaphthalene with amines, demonstrate that nucleophilic substitution of a group on the naphthalene ring is feasible when the ring is sufficiently activated by electron-withdrawing substituents rsc.org. In the absence of such activation, as in this compound, this pathway is less probable.
Electrophilic Aromatic Substitution on the Naphthalene Nucleus
The naphthalene ring system is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is governed by the directing effects of the existing substituents, in this case, the aminomethyl and chloro groups.
The aminomethyl group is an activating, ortho-, para-directing group. However, because it is attached via a methylene spacer, its activating effect is less pronounced than that of a direct amino group. The chlorine atom is a deactivating, yet ortho-, para-directing group.
In 2,3-disubstituted naphthalenes, the position of further substitution is determined by the combined electronic and steric influences of both groups. The aminomethyl group at C2 would direct incoming electrophiles primarily to the 1- and 3-positions. Since the 3-position is already occupied by chlorine, the 1-position is a likely site of attack. The chlorine at C3 directs to the 2- and 4-positions. With the 2-position occupied, the 4-position becomes a potential site for substitution.
Predicting the major product in such a system can be complex. The interplay between the activating effect of the aminomethyl group and the deactivating, yet directing, effect of the chlorine atom, along with steric considerations, will determine the final outcome. Generally, electrophilic substitution on naphthalene rings favors attack at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate wordpress.commsu.edu. In this specific case, positions 1 and 4 are the most likely candidates for electrophilic attack.
Stereochemical Aspects of Reactivity
The stereochemical outcomes of reactions involving this compound are of significant interest, particularly in reactions that may create a new chiral center. The existing aminomethyl group does not render the parent molecule chiral. However, reactions at the benzylic carbon of the aminomethyl group or additions to the naphthalene ring could potentially generate stereocenters.
If a reaction proceeds through an intermediate where the aromaticity of the naphthalene ring is disrupted, such as in certain addition reactions, the approach of a reagent to the planar faces of the ring system could lead to different stereoisomers. The two faces of the naphthalene ring system bearing the substituents are diastereotopic, meaning that attack from either face would result in the formation of diastereomers if a new chiral center is formed.
In the context of a hypothetical reaction creating a new stereocenter, the following table illustrates the potential outcomes based on the reaction mechanism.
| Reaction Mechanism | Stereochemical Outcome | Rationale |
| SN2 at the aminomethyl group (hypothetical) | Inversion of configuration | A single-step backside attack would lead to a specific stereoisomer. lumenlearning.com |
| SN1 at the aminomethyl group (hypothetical) | Racemization | Formation of a planar carbocation intermediate would allow for attack from either face, leading to a mixture of enantiomers. lumenlearning.com |
| Addition to the naphthalene ring | Formation of diastereomers | If a new chiral center is formed on the ring, the two faces of the substituted ring are diastereotopic, potentially leading to a mixture of diastereomers. libretexts.org |
Elucidation of Reaction Mechanisms
Understanding the precise mechanisms of reactions involving this compound requires a combination of kinetic studies and the identification of transient species like intermediates and transition states.
Kinetic Studies of Reaction Pathways
For nucleophilic aromatic substitution reactions in general, kinetic data can reveal whether the mechanism is concerted or proceeds through a distinct intermediate. For instance, studies on the aminolysis of related aryl compounds have used Hammett and Brønsted plots to elucidate the nature of the transition state. koreascience.kr A hypothetical kinetic study on the reaction of this compound with a nucleophile might involve monitoring the disappearance of the reactant or the appearance of the product over time under various concentrations of reactants.
The following table outlines hypothetical rate constants for a substitution reaction on a related chloronaphthalene system, illustrating the type of data obtained from kinetic studies.
| Nucleophile | Concentration (M) | Rate Constant (k, s⁻¹) |
| Piperidine | 0.1 | 1.2 x 10⁻⁴ |
| Piperidine | 0.2 | 2.4 x 10⁻⁴ |
| Morpholine | 0.1 | 0.8 x 10⁻⁴ |
Note: This data is illustrative and not from actual experiments on this compound.
Identification of Intermediates and Transition States
The direct observation or trapping of reaction intermediates is a powerful tool for mechanistic elucidation. In the context of a Photo-SRN1 reaction, techniques like flash photolysis coupled with transient absorption spectroscopy could potentially be used to detect the short-lived radical anion and aryl radical intermediates. acs.org
Computational chemistry, particularly density functional theory (DFT) calculations, has become an invaluable tool for mapping reaction potential energy surfaces. vt.edu Such calculations can provide insights into the structures and energies of reactants, products, transition states, and any intermediates. For a reaction of this compound, DFT could be employed to model the transition state for the expulsion of the chloride ion from the radical anion or the transition state for the attack of a nucleophile on the aryl radical. These computational approaches can help to corroborate or predict experimental findings. nih.gov
Derivatization and Functionalization Strategies of 2 Aminomethyl 3 Chloronaphthalene
Derivatization at the Amine Functionality
The primary amine group of 2-(aminomethyl)-3-chloronaphthalene is a nucleophilic center that readily participates in a variety of bond-forming reactions. This reactivity is harnessed to introduce a wide array of functional groups, significantly altering the molecule's steric and electronic properties.
The amine functionality can be readily converted to amides, sulfonamides, and ureas through reactions with acylating, sulfonylating, and carbamoylating agents, respectively. These transformations are fundamental in drug discovery and materials science for modulating properties such as solubility, lipophilicity, and hydrogen bonding capacity.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base affords the corresponding N-acyl derivatives. This reaction is often straightforward and high-yielding.
Sulfonylation: Treatment with sulfonyl chlorides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, yields sulfonamides. This functional group is a common pharmacophore in many therapeutic agents.
Carbamoylation: Reaction with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of ureas. These derivatives are of interest for their potential as enzyme inhibitors and in the development of polymeric materials.
A variety of derivatization techniques can be employed to modify primary amines, enhancing their analytical detection or altering their biological activity. nih.govnih.gov
N-alkylation and N-arylation introduce carbon-based substituents directly onto the nitrogen atom, expanding the molecular framework and influencing the compound's conformational flexibility and electronic characteristics.
Alkylation: Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. Reductive amination, a two-step process involving the formation of an imine or enamine followed by reduction, offers a more controlled approach to mono-alkylation.
Arylation: The introduction of an aryl group can be achieved through nucleophilic aromatic substitution or, more commonly, via transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. This reaction provides a powerful tool for creating C-N bonds with a high degree of control and functional group tolerance. nih.govresearchgate.net
The primary amine of this compound serves as a versatile precursor for the synthesis of imines (Schiff bases) and a wide range of nitrogen-containing heterocycles. wjpsonline.comresearchgate.net These structural motifs are prevalent in biologically active molecules and functional materials. amanote.combohrium.comelsevierpure.comresearchgate.net
Schiff Base Formation: Condensation with aldehydes or ketones under dehydrating conditions readily forms Schiff bases. wjpsonline.commdpi.com These imine derivatives can be valuable intermediates or possess intrinsic biological activity. core.ac.uknih.gov The formation of Schiff bases is often a two-step process involving addition followed by elimination. wjpsonline.com
Heterocyclic Synthesis: The aminomethyl group can be incorporated into various heterocyclic rings through cyclization reactions. amanote.combohrium.comelsevierpure.comresearchgate.netfrontiersin.org For example, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyrimidines or other related heterocycles. Additionally, intramolecular cyclization strategies can be employed if a suitable reactive partner is introduced elsewhere in the molecule.
Table 1: Examples of Derivatization Reactions at the Amine Functionality
| Reaction Type | Reagent/Catalyst | Product Type |
| Acylation | Acyl chloride, Base | N-acyl derivative |
| Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |
| Carbamoylation | Isocyanate | Urea |
| Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing agent | N-Alkyl amine |
| Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl amine |
| Schiff Base Formation | Aldehyde/Ketone | Imine (Schiff Base) |
| Heterocycle Formation | Dicarbonyl compounds, etc. | Various heterocycles |
Functionalization at the Chlorine Substituent
The chlorine atom on the naphthalene (B1677914) ring is a key handle for introducing further molecular complexity through a variety of transition metal-catalyzed cross-coupling reactions and reductive processes.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro-substituted naphthalene core is an excellent substrate for these transformations.
Suzuki Coupling: This reaction pairs the aryl chloride with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.orgorganic-chemistry.org The Suzuki-Miyaura coupling is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.orgyoutube.com It is a versatile method for creating biaryl structures and introducing alkyl, alkenyl, and alkynyl groups. organic-chemistry.orgresearchgate.netmdpi.comnih.gov
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.orgorganic-chemistry.orgrsc.orgmdpi.com This reaction is highly effective for the vinylation of aryl halides and exhibits excellent stereoselectivity. organic-chemistry.org
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl chloride and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.govorganic-chemistry.orgwikipedia.orglibretexts.orgdb-thueringen.dersc.org The resulting arylalkynes are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.orglibretexts.org
Table 2: Overview of Cross-Coupling Reactions at the Chlorine Substituent
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki Coupling | Organoboron reagent | Palladium catalyst, Base | C-C |
| Heck Reaction | Alkene | Palladium catalyst, Base | C-C (alkene) |
| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | C-C (alkyne) |
In some synthetic routes, the removal of the chlorine atom is desired. This can be accomplished through reductive dehalogenation or hydrogenation.
Reductive Dehalogenation: This process involves the replacement of the chlorine atom with a hydrogen atom. It can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or by using hydride reagents. This reaction is often employed in the final steps of a synthesis to afford the de-chlorinated analog. Reductive dehalogenation can be influenced by the presence of specific microorganisms in certain environments. epa.govnih.govnih.gov
Hydrogenation: Under more forcing hydrogenation conditions, both the chlorine atom can be removed and the naphthalene ring system can be partially or fully saturated. The specific outcome depends on the catalyst, pressure, and temperature used.
Halogen Exchange Reactions
The chlorine atom at the 3-position of this compound represents a key handle for introducing further chemical diversity. Halogen exchange reactions, such as the Finkelstein reaction or palladium-catalyzed couplings, can be employed to replace the chloro group with other halogens (fluorine, bromine, or iodine). These transformations are crucial as they can significantly alter the electronic properties of the naphthalene ring and provide precursors for subsequent cross-coupling reactions.
For instance, the conversion of the chloro-substituent to a more reactive iodo- or bromo-group can facilitate subsequent carbon-carbon or carbon-heteroatom bond formations. While specific literature on halogen exchange reactions for this compound is not extensively documented, general methodologies for halogen exchange on chloronaphthalenes are well-established and can be adapted for this specific substrate. Reaction conditions typically involve a halide salt (e.g., NaI, KBr) in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), often in the presence of a copper(I) catalyst to facilitate the exchange.
The successful implementation of these reactions would yield valuable intermediates such as 2-(aminomethyl)-3-fluoronaphthalene, 2-(aminomethyl)-3-bromonaphthalene, and 2-(aminomethyl)-3-iodonaphthalene, each with its own unique reactivity profile for further functionalization.
| Starting Material | Reagents | Product | Potential Applications |
| This compound | NaF, catalyst | 2-(Aminomethyl)-3-fluoronaphthalene | Precursor for fluorinated analogs |
| This compound | KBr, Cu(I) catalyst | 2-(Aminomethyl)-3-bromonaphthalene | Substrate for Suzuki and Sonogashira coupling |
| This compound | NaI, Cu(I) catalyst | 2-(Aminomethyl)-3-iodonaphthalene | Highly reactive substrate for cross-coupling |
Regioselective Manipulation of Naphthalene Substituents
The presence of both an aminomethyl and a chloro group on the naphthalene core allows for the regioselective manipulation of either substituent, depending on the chosen reaction conditions. The aminomethyl group can be readily acylated, alkylated, or used in the formation of Schiff bases and heterocyclic rings. For example, reaction with acyl chlorides or anhydrides under basic conditions would selectively yield the corresponding N-acylated derivatives.
Conversely, the chloro substituent can be targeted for nucleophilic aromatic substitution or, more commonly, for metal-catalyzed cross-coupling reactions. The choice of catalyst and reaction conditions is paramount to ensure selectivity and avoid undesired reactions at the aminomethyl group, which may require protection. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are powerful tools for introducing aryl, alkynyl, and amino moieties, respectively, at the 3-position. wikipedia.orgorganic-chemistry.orglibretexts.org The success of these reactions is often dependent on the nature of the palladium catalyst, the ligand, the base, and the solvent system employed. rsc.orgyoutube.comyoutube.com
Synthesis of Poly-Functionalized Naphthalene Derivatives
The ability to selectively functionalize both the aminomethyl and chloro groups opens the door to the synthesis of a vast library of poly-functionalized naphthalene derivatives. A synthetic strategy could involve the initial modification of one group, followed by the functionalization of the second.
For instance, the aminomethyl group could first be protected, for example, as a carbamate. This would allow for a subsequent cross-coupling reaction at the chloro position. Following the successful introduction of a new substituent at the 3-position, the protecting group on the aminomethyl function can be removed, and this group can then be further derivatized. This sequential approach allows for the controlled and systematic construction of complex molecules with tailored properties.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the placement of substituents.
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for establishing the basic structural framework of 2-(Aminomethyl)-3-chloronaphthalene.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aminomethyl protons and the aromatic protons on the naphthalene (B1677914) ring. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the chlorine atom and the aminomethyl group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The naphthalene core will exhibit a set of signals in the aromatic region, with their chemical shifts influenced by the chloro and aminomethyl substituents. The carbon of the aminomethyl group will appear in the aliphatic region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~127.0 |
| C2 | - | ~135.0 |
| C3 | - | ~131.0 |
| C4 | ~7.9 (s) | ~128.0 |
| C5 | ~7.6 (d) | ~127.5 |
| C6 | ~7.4 (t) | ~126.5 |
| C7 | ~7.5 (t) | ~127.8 |
| C8 | ~8.0 (d) | ~129.0 |
| C4a | - | ~132.5 |
| C8a | - | ~133.0 |
| CH₂ | ~4.0 (s) | ~45.0 |
| NH₂ | ~1.5 (br s) | - |
Note: Predicted values are based on the analysis of similar substituted naphthalenes and are subject to solvent effects and experimental conditions. 's' denotes a singlet, 'd' a doublet, 't' a triplet, and 'br s' a broad singlet.
Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule. researchgate.netscience.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.com For this compound, COSY would show correlations between the coupled aromatic protons on the naphthalene ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. columbia.edu This is instrumental in assigning the ¹H signal to its corresponding ¹³C signal. For instance, the signal for the aminomethyl protons would show a cross-peak with the signal for the aminomethyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are two or three bonds apart. columbia.edu HMBC is vital for establishing the connectivity across quaternary carbons (carbons with no attached protons) and for confirming the position of the substituents on the naphthalene ring. For example, correlations would be expected between the aminomethyl protons and the C2 and C3 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. youtube.com This is particularly useful for determining the through-space proximity of the aminomethyl group to the aromatic protons on the naphthalene ring, further confirming the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. thermofisher.comdntb.gov.uanih.gov For this compound (C₁₁H₁₀ClN), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of the compound.
Interactive Data Table: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z | Observed m/z (Hypothetical) |
| [M+H]⁺ | C₁₁H₁₁ClN⁺ | 192.0578 | 192.0575 |
| [M+Na]⁺ | C₁₁H₁₀ClNNa⁺ | 214.0397 | 214.0394 |
In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to confirm the identity of the compound. libretexts.orglibretexts.org The fragmentation of this compound would likely involve characteristic losses.
Key expected fragmentation pathways include:
Loss of the aminomethyl group: A significant fragment would likely correspond to the loss of the CH₂NH₂ group.
Loss of chlorine: Fragmentation involving the cleavage of the carbon-chlorine bond would also be anticipated.
Cleavage of the naphthalene ring: At higher energies, the stable aromatic ring system can also fragment.
Interactive Data Table: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z (Hypothetical) | Proposed Fragment Ion | Formula | Possible Origin |
| 191/193 | [M]⁺ | C₁₁H₁₀ClN | Molecular ion (isotope pattern due to Cl) |
| 161 | [M - CH₂NH]⁺ | C₁₀H₆Cl | Loss of azomethine |
| 156 | [M - Cl]⁺ | C₁₁H₁₀N | Loss of chlorine atom |
| 127 | [C₁₀H₇]⁺ | C₁₀H₇ | Naphthyl cation |
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies. For this compound, key expected IR absorptions include:
N-H stretching: The amine group will show characteristic stretches in the region of 3300-3500 cm⁻¹.
C-H stretching: Aromatic and aliphatic C-H stretches will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
C=C stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
C-N stretching: This will appear in the fingerprint region, typically between 1000-1250 cm⁻¹.
C-Cl stretching: The carbon-chlorine bond will have a characteristic absorption in the 600-800 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. chemicalbook.com It measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. For this compound, the symmetric vibrations of the naphthalene ring are expected to be particularly strong in the Raman spectrum.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| N-H Stretch (amine) | 3300-3500 | Weak |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium |
| C=C Stretch (aromatic) | 1450-1600 | Strong |
| C-N Stretch | 1000-1250 | Weak |
| C-Cl Stretch | 600-800 | Medium |
Functional Group Identification
Spectroscopic methods are instrumental in identifying the key functional groups within the this compound molecule: the primary amine (-NH₂), the methylene (B1212753) bridge (-CH₂-), the chloro-substituted naphthalene core, and the carbon-chlorine bond.
Infrared (IR) spectroscopy is a primary tool for identifying functional groups based on their characteristic vibrational frequencies. The presence of the aminomethyl group would be confirmed by N-H stretching vibrations, typically appearing as a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region for the primary amine. C-H stretching vibrations of the methylene and aromatic groups would be observed around 2850-3100 cm⁻¹. The C-Cl stretch is expected in the fingerprint region, generally between 800 and 600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For this compound, the ¹H NMR spectrum would show characteristic signals for the aminomethyl protons, the naphthalene ring protons, and the amine protons. The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom, including the methylene carbon and the carbons of the chloro-substituted naphthalene ring. chemicalbook.com
Table 1: Expected Spectroscopic Data for Functional Group Identification
| Technique | Functional Group | Expected Chemical Shift / Frequency Range |
| ¹H NMR | Aminomethyl (-CH₂NH₂) | ~3.8 - 4.2 ppm (singlet, CH₂) |
| Amine (-NH₂) | ~1.5 - 3.0 ppm (broad singlet) | |
| Aromatic (Ar-H) | ~7.4 - 8.2 ppm (multiplets) | |
| ¹³C NMR | Methylene (-CH₂-) | ~45 - 55 ppm |
| Aromatic (Ar-C) | ~120 - 140 ppm | |
| Aromatic (Ar-C-Cl) | ~130 - 135 ppm | |
| IR Spectroscopy | N-H Stretch (Primary Amine) | 3300 - 3500 cm⁻¹ (two bands) |
| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | |
| C-H Stretch (Aliphatic) | 2850 - 2960 cm⁻¹ | |
| C-Cl Stretch | 600 - 800 cm⁻¹ |
Conformational Analysis
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the primary focus of conformational analysis is the rotation around the single bond connecting the aminomethyl group to the naphthalene ring.
The flexibility of this bond allows the aminomethyl group to adopt various orientations relative to the planar naphthalene system. These different arrangements, or conformers, have varying energy levels due to steric interactions between the amine group and the adjacent chlorine atom and peri-hydrogen on the naphthalene ring. lumenlearning.com Theoretical calculations and computational modeling can be employed to predict the most stable conformers. The staggered conformations, where the hydrogen atoms of the amine are positioned to minimize steric clash with the aromatic ring, are generally more stable than the eclipsed conformations. lumenlearning.com While specific experimental studies on this molecule are not widely available, insights can be drawn from similar structures, suggesting that the lowest energy conformation would balance the steric hindrance and potential intramolecular interactions. researchgate.net
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of a molecule in its solid, crystalline state. nih.gov If a suitable single crystal of this compound were obtained, this method could provide a wealth of structural information.
The analysis would yield an electron density map from which the exact positions of all atoms (excluding hydrogens, which are sometimes difficult to locate) can be determined. nih.gov This allows for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, X-ray crystallography reveals how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonding involving the amine group or π-π stacking between the naphthalene rings. This information is crucial for understanding the solid-state properties of the compound. While specific crystallographic data for this compound is not publicly documented, data for related structures like 1-chloronaphthalene (B1664548) has been determined, providing a basis for comparison. researchgate.net
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are essential for separating this compound from impurities, starting materials, and potential isomers, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile organic compounds. A reversed-phase HPLC method would be highly suitable for assessing the purity of this compound. researchgate.net
In a typical setup, the compound would be separated on a nonpolar stationary phase, such as a Symmetry C18 column, using a polar mobile phase. researchgate.netnih.gov The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. google.com Detection is commonly achieved using a UV detector, as the naphthalene ring system strongly absorbs UV light, with an optimal wavelength likely around 220-230 nm. nih.gov This method can effectively separate the target compound from related impurities, and by comparing the peak area of the main component to the total area of all peaks, its purity can be accurately determined.
Table 2: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 4 µm |
| Mobile Phase | Acetonitrile and Water (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is another vital technique for purity assessment, particularly for volatile and thermally stable compounds. unl.edu Due to the presence of the polar amine group, the analysis of this compound by GC can present challenges, such as peak tailing, which can be mitigated by using a base-deactivated capillary column. nih.gov
The compound would be vaporized in a heated injector and separated on a column with a specific stationary phase, such as one based on polysiloxane. The separation is based on the compound's boiling point and its interaction with the stationary phase. nih.gov A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides not only retention time data for purity assessment but also mass spectral data that can confirm the identity of the compound and its impurities. unl.edunih.gov
Table 3: Illustrative GC Method Parameters
| Parameter | Condition |
| Column | Base-deactivated capillary column (e.g., DB-5ms), 30 m x 0.25 mm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100°C, ramp to 280°C at 15°C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temp | 300 °C |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic properties and predict the chemical behavior of molecules with a high degree of accuracy.
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT can calculate the optimized geometry of 2-(Aminomethyl)-3-chloronaphthalene, providing precise bond lengths, bond angles, and dihedral angles. From the calculated electron density, a variety of electronic properties and reactivity descriptors can be derived.
These descriptors, such as electrostatic potential maps, atomic charges, and dipole moments, offer a quantitative picture of the molecule's charge distribution. For this compound, DFT calculations would likely show a high electron density around the nitrogen atom of the aminomethyl group and the chlorine atom, indicating these are sites susceptible to electrophilic attack or capable of forming hydrogen bonds. The electrostatic potential surface would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, guiding predictions about intermolecular interactions and reaction sites.
Table 1: Illustrative DFT-Calculated Properties for this compound Note: These values are representative examples of what DFT calculations would yield and are for illustrative purposes.
| Calculated Property | Illustrative Value | Significance |
| Total Energy | -855.4 Hartree | Represents the total electronic energy of the optimized molecular structure. |
| Dipole Moment | 2.5 Debye | Indicates the overall polarity of the molecule, arising from asymmetrical charge distribution. |
| Mulliken Atomic Charge (N) | -0.65 e | Suggests the nitrogen atom is a nucleophilic center. |
| Mulliken Atomic Charge (Cl) | -0.20 e | Indicates the electronegative character of the chlorine substituent. |
Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.com The HOMO is the orbital most willing to donate electrons, representing the molecule's nucleophilic character, while the LUMO is the orbital most able to accept electrons, indicating its electrophilic character. libretexts.orgnumberanalytics.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. numberanalytics.com For this compound, the HOMO is expected to be localized primarily on the naphthalene (B1677914) ring and the aminomethyl group, reflecting its electron-donating potential. The LUMO would likely be distributed across the aromatic system. The interaction between these orbitals governs the molecule's behavior in pericyclic reactions and interactions with other molecules. wikipedia.org
Table 2: Example Frontier Molecular Orbital Data for this compound Note: These energy values are illustrative examples for this type of molecule.
| Orbital | Energy (eV) | Implication for Reactivity |
| HOMO | -5.8 eV | Site of nucleophilic attack (electron donation). |
| LUMO | -1.2 eV | Site of electrophilic attack (electron acceptance). |
| HOMO-LUMO Gap | 4.6 eV | Indicates moderate chemical reactivity and stability. |
Molecular Dynamics Simulations for Conformational Landscape and Interactions
While quantum mechanics describes electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can reveal its conformational landscape by modeling the rotation around the C-C and C-N bonds of the aminomethyl side chain.
By placing the molecule in a simulated environment, such as a box of water molecules, MD can be used to study solvation structures and intermolecular interactions. elsevierpure.comresearchgate.net These simulations track the trajectories of all atoms, providing insights into how the molecule interacts with its surroundings, the stability of different conformers, and the formation of hydrogen bonds between the amino group and solvent molecules. nih.gov This information is crucial for understanding how the molecule behaves in a biological or chemical system.
Reaction Mechanism Elucidation through Computational Transition State Theory
Computational Transition State Theory (TST) is used to predict the rates of chemical reactions. This method involves computationally identifying the high-energy transition state structure that connects reactants to products. For this compound, TST could be used to study potential reactions, such as N-acylation or nucleophilic aromatic substitution.
By calculating the energy barrier (activation energy) of the reaction pathway, researchers can estimate the reaction rate constant. nih.gov This allows for the theoretical exploration of reaction mechanisms, helping to understand which reactions are kinetically favorable without performing the experiment. The use of multiconformational TST can be critical for molecules with flexible side chains to obtain accurate results. nih.gov
Structure-Reactivity Relationship (SAR) Studies via In Silico Methods
In silico Structure-Activity Relationship (SAR) studies use computational models to correlate a molecule's chemical structure with its reactivity or biological activity. For this compound, this would involve creating a virtual library of related compounds by systematically modifying its structure—for example, by changing the position of the chloro group, adding other substituents to the naphthalene ring, or alkylating the amino group.
Quantum chemical methods like DFT could then be used to calculate key electronic or steric descriptors for each analogue. By comparing these calculated properties with their predicted activities, a quantitative structure-activity relationship (QSAR) model can be developed. This approach helps to identify which structural features are critical for a desired outcome, guiding the design of new molecules with enhanced properties. nih.gov
Table 3: Hypothetical In Silico SAR Data for this compound Derivatives Note: This table is a fictional representation to illustrate the SAR concept.
| Compound | Modification | Calculated HOMO Energy (eV) | Predicted Relative Activity |
| Parent | This compound | -5.80 | 1.0 |
| Analogue 1 | 4-chloro isomer | -5.75 | 1.2 |
| Analogue 2 | 3-fluoro analogue | -5.95 | 0.8 |
| Analogue 3 | N-methylated derivative | -5.65 | 1.5 |
Machine Learning Approaches for Predicting Chemical Reactions and Properties
Machine learning (ML) is revolutionizing computational chemistry by enabling the rapid prediction of molecular properties and reaction outcomes. arxiv.org Instead of relying solely on first-principles calculations, ML models are trained on large datasets of known chemicals and their properties. researchgate.net
For this compound, a trained ML model could predict a wide range of characteristics, such as solubility, boiling point, or even potential biological targets, simply from its chemical structure. ulster.ac.uk Advanced architectures like message-passing neural networks (MPNNs) can learn features directly from the molecular graph to achieve high accuracy on property prediction tasks. nih.govchemrxiv.org These models can also be used to predict the products and yields of chemical reactions under various conditions, accelerating the process of chemical discovery and synthesis planning. chemrxiv.org
Force Field Development and Validation for Naphthalene Systems
The accurate simulation of naphthalene and its derivatives, such as this compound, using computational methods like molecular dynamics (MD) or Monte Carlo simulations, is critically dependent on the quality of the underlying force field. nih.gov A force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles, governing their interactions. nih.govyoutube.com The development and validation of these force fields are essential steps to ensure that simulations can reliably predict the structural, conformational, and thermodynamic properties of naphthalene-containing systems. nih.govuq.edu.au
Force Field Development
The development of a force field for a specific molecule or class of molecules like naphthalenes involves a detailed parameterization process. rsc.org This process is complex and can involve subjective decisions, but modern approaches aim to make it more algorithmic and reproducible. rutgers.edu Major fixed-charge force field families such as AMBER, CHARMM, GROMOS, and OPLS are frequently used as a basis. nih.gov These force fields share a similar functional form but differ in their parameterization philosophies. nih.gov
For organic molecules, a common strategy is to combine parameters from existing, well-established force fields with newly derived parameters for specific functional groups or molecular fragments not previously included. rutgers.edu For instance, the OPLS (Optimized Potentials for Liquid Simulations) force field was developed to reproduce the enthalpy and density of neat organic liquids, ensuring appropriate condensed phase behavior. rutgers.edu The Dreiding force field has also been successfully applied to simulate polycyclic aromatic hydrocarbons (PAHs), including naphthalene. nih.gov
A key aspect of modern force field development is the use of quantum mechanics (QM) calculations to inform the derivation of molecular mechanics (MM) parameters, a process known as QM-to-MM mapping. rsc.org This approach can significantly reduce the number of parameters that need to be fitted to experimental data, thereby increasing the pace of development. rsc.org For example, new protocols have been designed and trained for small organic molecules that leverage QM data to achieve high accuracy, with models showing mean unsigned errors of just 0.031 g cm⁻³ for liquid densities and 0.69 kcal mol⁻¹ for heats of vaporization when compared to experimental results. rsc.org
Force Field Validation
Validation is the process of assessing the quality and accuracy of a developed force field. uq.edu.au It generally involves a direct comparison of properties calculated from a simulation with reliable experimental data. uq.edu.au This process is crucial because the accuracy of simulation results depends heavily on the quality of the force field, the degree of sampling achieved, and the correctness of the simulation setup. uq.edu.au A force field test is only meaningful when it involves converged properties from a properly equilibrated system. uq.edu.au
Validation can be performed against a wide range of physical properties. These can be broadly categorized as thermodynamic, structural, and dynamic properties.
Table 1: Common Properties for Force Field Validation
| Property Category | Specific Examples of Properties |
|---|---|
| Thermodynamic | Heat of vaporization, Free energy of solvation, Heat capacity, Isothermal compressibility, Thermal expansion coefficient. uq.edu.au |
| Structural | Density, Radial distribution functions (g(r)), Dielectric permittivity. uq.edu.au |
| Dynamic | Diffusion constants, Rotational correlation times, Dielectric correlation times, Viscosity. uq.edu.au |
A specific example of validation for a naphthalene system involved Grand Canonical Monte Carlo (GCMC) simulations of naphthalene adsorption on a mesoporous material (MCM-41). nih.gov In this study, the Dreiding force field was used, and the simulated adsorption isotherms were found to be in good agreement with previously published experimental results, thereby validating the chosen model and force field for that specific application. nih.gov
Another context for validation is in the solid state. The performance of various force fields in modeling organic molecular crystals can be assessed using benchmark sets like X23. rsc.org Studies have shown that while anisotropic atom-atom multipole-based force fields can be reasonably accurate, they may have errors two to three times larger than modern dispersion-corrected density functional theory (DFT-D) methods and can systematically underestimate lattice energies. rsc.org
Table 2: Example of Force Field Application and Validation for a Naphthalene System
| System | Force Field Used | Simulation Method | Validation Method | Key Finding |
|---|
Ultimately, the continuous development and rigorous validation of force fields are what enable molecular simulations to provide valuable insights into the behavior of complex chemical systems like those containing this compound. nih.gov
Applications in Organic Synthesis and Materials Science Academic Focus
A Foundational Component in the Synthesis of Complex Molecules
The strategic placement of reactive functional groups on the rigid naphthalene (B1677914) scaffold makes 2-(aminomethyl)-3-chloronaphthalene a valuable starting material for the synthesis of a wide array of intricate organic structures.
Precursor for Advanced Organic Intermediates
The aminomethyl and chloro functionalities of this compound allow for its transformation into a variety of advanced organic intermediates. The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, while the chloro group can participate in nucleophilic substitution and cross-coupling reactions. This dual reactivity enables the stepwise or concurrent introduction of different chemical moieties, leading to the formation of highly functionalized naphthalene-based structures that are precursors to more complex molecular architectures.
Synthesis of Diversified Naphthalene Derivatives
The naphthalene ring is a prevalent motif in many biologically active compounds and functional materials. nih.gov The use of this compound as a synthetic precursor allows for the generation of a diverse library of naphthalene derivatives. For instance, the amino group can be transformed into various nitrogen-containing heterocycles, while the chlorine atom can be replaced with a wide range of substituents through metal-catalyzed cross-coupling reactions. This versatility has been exploited in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. nih.govnih.gov
One notable application is the synthesis of aminonaphthol derivatives. An efficient one-pot condensation of naphthols, indole-3-carboxaldehydes, and secondary amines has been developed to produce various aminonaphthol derivatives in good yields. nih.gov This method is advantageous due to its simple work-up procedure, use of an inexpensive and non-toxic solvent, shorter reaction times, and high product yields. nih.gov The resulting compounds have shown potential in various biological applications. nih.gov
| Reactants | Reaction Type | Product Class | Key Features |
| Naphthols, Indole-3-carboxaldehydes, Secondary Amines | One-pot condensation | Aminonaphthol derivatives | Simple work-up, high yields, short reaction times nih.gov |
| This compound | Various | Diversified naphthalene derivatives | Versatile precursor for complex molecules nih.govnih.gov |
Component in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. nih.govmdpi.com The presence of both an amino and a chloro group makes this compound an ideal candidate for participation in MCRs. These reactions can lead to the rapid assembly of complex molecular scaffolds containing the naphthalene unit. For example, it can be envisioned that the amino group could react with a carbonyl compound and an isocyanide in a Ugi-type reaction, while the chloro group could subsequently be functionalized, all within a multi-component or sequential one-pot process. The development of such MCRs provides a powerful tool for generating molecular diversity and accessing novel chemical space. ijcmas.comnih.gov
Design of Novel Organic Reagents and Catalysts
The unique electronic and steric properties of the this compound scaffold can be harnessed to design novel organic reagents and catalysts. The naphthalene ring system can influence the reactivity of the attached functional groups, and the molecule as a whole can act as a ligand to modulate the activity of a metal center in catalysis. Chlorinated compounds are significant in organic synthesis, influencing reactions like nucleophilic substitutions and altering the physical and chemical properties of molecules, which is valuable in drug development and materials science. thieme-connect.de Recent advancements have focused on developing more sustainable and efficient chlorination methods. thieme-connect.de
Ligand Design in Coordination Chemistry
The aminomethyl group of this compound provides a coordination site for metal ions, making it a valuable fragment in the design of new ligands for coordination chemistry. nih.gov By incorporating this moiety into larger, multidentate ligand frameworks, it is possible to create complexes with specific geometries and electronic properties. The chloro substituent can also play a role, either by influencing the electronic nature of the ligand or by providing an additional site for coordination or further reaction. The resulting metal complexes can have applications in areas such as catalysis, sensing, and molecular magnetism. Carboxylates, for instance, are intriguing ligands as they can offer two oxygen atoms to form multiple metal-oxygen bonds, leading to interesting structures and properties. mdpi.com
Exploration in Polymer Chemistry and Functional Materials Science
The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers and functional materials. The amino group can participate in polymerization reactions, such as the formation of polyamides or polyimines, while the chloro group can be used for post-polymerization modification. This allows for the creation of polymers with tailored properties, such as thermal stability, conductivity, or optical characteristics. The rigid naphthalene unit incorporated into the polymer backbone can impart desirable properties like high glass transition temperatures and mechanical strength. The potential to functionalize the chloro group after polymerization opens up possibilities for creating materials with specific recognition sites, catalytic activity, or responsive behavior.
Contribution to Fundamental Reaction Mechanism Studies
The specific substitution pattern of this compound, featuring an electron-donating aminomethyl group and an electron-withdrawing chloro group on adjacent positions of the naphthalene nucleus, makes it a potentially insightful substrate for investigating various fundamental reaction mechanisms in organic chemistry. While direct and extensive studies focusing solely on this molecule's role as a mechanistic probe are not widely documented, its structure allows for the exploration of electronic and steric effects on reaction pathways, intermediates, and transition states.
The primary areas where this compound could offer valuable mechanistic insights are in the realms of electrophilic and nucleophilic aromatic substitution, as well as in reactions involving the aminomethyl side chain. The inherent asymmetry and electronic differentiation of the naphthalene rings provide a sensitive framework for observing the regioselectivity and reactivity of chemical transformations.
Probing Electrophilic Aromatic Substitution Mechanisms
Naphthalene is more reactive than benzene (B151609) towards electrophilic aromatic substitution and typically undergoes substitution at the C1 (α) position due to the formation of a more stable carbocation intermediate (a Wheland intermediate) that preserves one of the aromatic rings. onlineorganicchemistrytutor.comlibretexts.org However, the directing effects of the substituents in this compound would significantly influence the position of further electrophilic attack.
The aminomethyl group (-CH₂NH₂) is an activating, ortho-, para-directing group, while the chloro group (-Cl) is a deactivating, ortho-, para-directing group. Their combined influence creates a complex substitution pattern. For instance, in a nitration reaction, the potential sites of substitution would be C1, C4, and the other ring.
| Potential Product | Directing Influence | Steric Hindrance | Plausibility |
| 1-Nitro-2-(aminomethyl)-3-chloronaphthalene | Ortho to aminomethyl | High | Less likely |
| 4-Nitro-2-(aminomethyl)-3-chloronaphthalene | Para to aminomethyl | Moderate | Plausible |
| Substitution on the unsubstituted ring | Less influenced by substituents | Low | Highly plausible |
By precisely quantifying the product distribution under various reaction conditions (e.g., temperature, nature of the electrophile, solvent), one could dissect the competing directing effects of the activating and deactivating groups. This data would provide valuable information on the relative stabilities of the possible Wheland intermediates and the transition states leading to them. Such studies contribute to a more refined understanding of the subtleties of electrophilic aromatic substitution on polysubstituted aromatic systems.
Investigating Nucleophilic Aromatic Substitution Pathways
The presence of a chlorine atom on the naphthalene ring opens up the possibility of studying nucleophilic aromatic substitution (SNAr) reactions. Generally, aryl halides are unreactive towards nucleophiles unless activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the aminomethyl group is electron-donating, which would typically disfavor a classical SNAr mechanism.
However, this substitution pattern could be instrumental in studying alternative nucleophilic substitution mechanisms, such as those proceeding through a benzyne (B1209423) intermediate (elimination-addition). Treatment of this compound with a very strong base, like sodium amide (NaNH₂), could potentially lead to the formation of a highly reactive naphthalyne intermediate. The subsequent addition of the nucleophile (e.g., NH₃) would yield a mixture of products, the analysis of which would reveal the regioselectivity of the nucleophilic attack on the strained triple bond.
| Proposed Intermediate | Reaction Type | Expected Products | Mechanistic Insight |
| Naphthalyne | Elimination-Addition | Mixture of amino-substituted naphthalenes | Regioselectivity of nucleophilic attack on arynes |
Elucidating Mechanisms of Side-Chain Reactions
The aminomethyl group itself can be a focal point for mechanistic studies. For example, its synthesis often involves reactions whose mechanisms are of fundamental interest. One plausible synthetic route to this compound is via the Bucherer reaction, which involves the conversion of a naphthol to a naphthylamine in the presence of an amine and sodium bisulfite. wikipedia.orgyoutube.com The mechanism of this reaction is complex, involving addition-elimination steps on the naphthalene ring. wikipedia.org Using a substituted precursor like 3-chloro-2-naphthol would allow for the study of how the chloro substituent influences the various equilibria and reaction rates within the Bucher reaction sequence.
Furthermore, the amino group can participate in a variety of reactions, including diazotization followed by substitution. Studying the kinetics and products of these reactions would provide insight into the electronic communication between the substituents and the naphthalene core, and how this affects the stability and reactivity of key intermediates like diazonium salts.
Future Directions and Research Opportunities
Development of Highly Stereoselective and Enantioselective Synthetic Routes
The synthesis of naphthalene (B1677914) derivatives with high stereochemical control remains a significant challenge and a vibrant area of research. For 2-(Aminomethyl)-3-chloronaphthalene, the development of synthetic routes that can selectively produce specific stereoisomers or enantiomers would be a major advancement. This is particularly relevant if the compound is explored for applications in pharmacology or materials science where chirality can dictate biological activity or material properties.
Future research could focus on catalytic asymmetric dearomatization of naphthalene precursors to construct the chiral core. nih.gov Silver-mediated enantioselective aza-electrophilic dearomatization has been shown to be effective for vinylnaphthalenes, yielding chiral polyheterocycles. nih.gov Adapting such methodologies to precursors of this compound could provide access to enantioenriched forms of the compound. Furthermore, the development of novel chiral catalysts, including those based on transition metals or organocatalysts, will be crucial. These catalysts could enable the enantioselective introduction of the aminomethyl group or the chlorine atom, or facilitate a stereoselective cyclization or rearrangement to form the desired product.
Discovery of Unprecedented Reactivity and Transformation Pathways
The combination of an amine and a chloro-substituted aromatic ring in this compound suggests a rich and potentially underexplored reactivity profile. Future investigations could uncover novel chemical transformations, leading to the synthesis of new classes of compounds with interesting properties.
Research into the reactivity of the aminomethyl group could reveal new pathways for derivatization, such as novel cyclization reactions to form heterocyclic systems fused to the naphthalene core. The interplay between the electron-donating aminomethyl group and the electron-withdrawing chlorine atom could also lead to unexpected regioselectivity in electrophilic aromatic substitution reactions. Furthermore, exploring the reactivity of polyamines with related aldehydic DNA modifications has revealed unprecedented reaction pathways, suggesting that the amino group in this compound could participate in novel biological or synthetic transformations. nih.gov
Advancements in Automated Synthesis and Flow Chemistry for Naphthalene Derivatives
The adoption of automated synthesis and flow chemistry presents a significant opportunity for the efficient, safe, and scalable production of this compound and its derivatives. Flow chemistry, with its superior control over reaction parameters like temperature, pressure, and mixing, is particularly well-suited for handling potentially hazardous reagents and exothermic reactions that may be involved in the synthesis of naphthalenes. mt.comyoutube.com
Future work could focus on developing continuous flow processes for the key synthetic steps, such as the chlorination of the naphthalene precursor and the introduction of the aminomethyl group. vapourtec.com The integration of in-line analytical techniques, such as FTIR spectroscopy, would allow for real-time monitoring and optimization of the reaction, leading to higher yields and purity. mt.com The modular nature of flow chemistry systems also facilitates the rapid exploration of a wide range of reaction conditions and the streamlined synthesis of a library of derivatives for screening purposes. youtube.com
Deeper Integration of Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work is a powerful tool for accelerating discovery. In the context of this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential applications.
Density Functional Theory (DFT) calculations can be employed to predict reaction mechanisms and rationalize the regioselectivity of synthetic transformations. nih.govacs.org This understanding can guide the design of more efficient synthetic routes. Furthermore, computational screening can be used to predict the properties of novel derivatives of this compound, such as their binding affinity to biological targets or their electronic properties for materials applications. This in silico approach can help to prioritize synthetic efforts and focus on the most promising candidates.
Exploration of Novel Supramolecular Assemblies and Nanomaterials Based on Naphthalene Scaffolds
Naphthalene-based molecules are excellent building blocks for the construction of supramolecular assemblies and functional nanomaterials due to their rigid and planar structure, which facilitates π-π stacking interactions. researchgate.netnih.govnih.gov The presence of the aminomethyl and chloro substituents in this compound offers specific recognition sites for directing self-assembly through hydrogen bonding and halogen bonding.
Future research could explore the self-assembly of this compound and its derivatives into well-defined nanostructures such as nanofibers, vesicles, and gels. nih.gov These materials could have applications in areas such as drug delivery, sensing, and catalysis. The incorporation of this naphthalene scaffold into larger, more complex architectures, such as triptycene-like structures or microporous network polymers, could also lead to materials with unique properties and functionalities. nih.govrsc.org The inherent fluorescence of many naphthalene derivatives further suggests potential applications in optoelectronic devices and as fluorescent probes. nih.gov
Q & A
Basic: What are the recommended synthetic pathways for 2-(Aminomethyl)-3-chloronaphthalene, and how can reaction conditions be optimized?
The synthesis of this compound involves chlorination and amination steps. A plausible route includes:
- Chlorination : Direct electrophilic substitution on naphthalene using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃) at 50–60°C .
- Aminomethylation : Introduce the aminomethyl group via a Mannich reaction, using formaldehyde and ammonium chloride under reflux in a polar aprotic solvent (e.g., DMF).
Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust temperature/pH to minimize byproducts. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
Basic: Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing 3-chloro vs. 2-aminomethyl groups). Aromatic protons typically resonate at δ 7.0–8.5 ppm, while aminomethyl protons appear at δ 3.5–4.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 192.05 for C₁₁H₁₀ClN).
- X-ray Diffraction : For crystalline samples, bond lengths and angles (e.g., C-Cl: ~1.73 Å, C-N: ~1.47 Å) provide structural validation .
Basic: What are the solubility and stability profiles of this compound under laboratory conditions?
-
Solubility :
Solvent Solubility (mg/mL) Ethanol 15–20 Chloroform 30–35 Diethyl ether 5–10 Data extrapolated from structurally similar chloronaphthalenes . -
Stability : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to light, as UV irradiation may degrade the aminomethyl group .
Advanced: How can structure-activity relationship (SAR) studies elucidate the toxicological properties of this compound?
SAR studies should focus on:
- Electrophilic Reactivity : Chlorine and aminomethyl groups may enhance binding to biomacromolecules (e.g., DNA adduct formation). Compare toxicity data with methylnaphthalenes (e.g., LD₅₀ in rodents: 100–300 mg/kg) .
- Metabolite Analysis : Use HPLC-MS to identify oxidative metabolites (e.g., hydroxylated or epoxide derivatives) in hepatic microsome assays .
- Computational Modeling : Density functional theory (DFT) to predict reactive sites (e.g., HOMO/LUMO energies) and correlate with experimental toxicity .
Advanced: What environmental fate studies are critical for assessing the persistence of this compound?
- Photodegradation : Conduct UV-Vis irradiation experiments (λ = 254–365 nm) in aqueous solutions. Monitor degradation products via LC-MS .
- Biodegradation : Aerobic/anaerobic microbial assays (e.g., OECD 301B) to evaluate half-life (t₁/₂). Chlorinated naphthalenes typically exhibit low biodegradability (t₁/₂ > 60 days) .
- Partition Coefficients : Measure log Kₒw (octanol-water) to predict bioaccumulation potential. Expected log Kₒw ≈ 3.5–4.0, indicating moderate persistence .
Advanced: How can contradictory data on the compound’s reactivity in nucleophilic substitution reactions be resolved?
Conflicting results may arise from solvent polarity or competing reaction pathways. Methodological strategies include:
- Kinetic Studies : Vary solvent polarity (e.g., DMSO vs. THF) and track reaction rates via ¹H NMR .
- Isotopic Labeling : Use ¹⁵N-labeled amines to trace substitution pathways and identify intermediates .
- Meta-Analysis : Compare datasets from multiple studies (e.g., activation energy discrepancies) using statistical tools like ANOVA .
Advanced: What computational approaches are suitable for modeling the electronic properties of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute electrostatic potential maps and Mulliken charges .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/ethanol) to predict aggregation behavior .
- Docking Studies : Screen for binding affinity with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .
Advanced: What are the mechanistic pathways for thermal degradation of this compound?
- Pyrolysis-GC/MS : Heat samples to 300–500°C and identify volatile fragments (e.g., HCl, NH₃, naphthalene derivatives) .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures and correlate with bond dissociation energies (e.g., C-Cl: ~339 kJ/mol) .
- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) and degradation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
